2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the use of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyridine in the presence of a catalyst such as iodine in ethanol. This reaction yields highly functionalized imidazo[1,2-a]pyridine derivatives with excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is not well-documented. its biological activity is likely due to interactions with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the tert-butyl and carboxylic acid groups.
2-(tert-Butyl)imidazo[1,2-a]pyridine: Similar structure but without the carboxylic acid group.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar properties but different ring structure.
Uniqueness
2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
KSLUBVCSCAQAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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